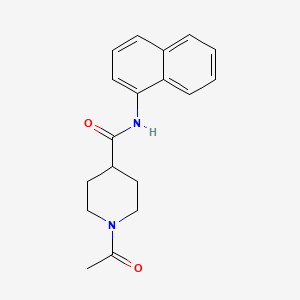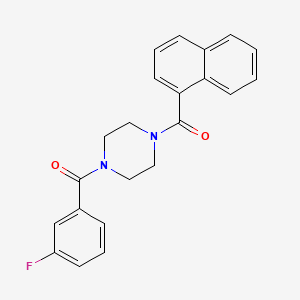![molecular formula C21H14N4O3 B5349381 2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5349381.png)
2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry for the development of new drugs and therapies.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of tubulin, a protein that is essential for the formation of the microtubules that make up the cytoskeleton of cells. By inhibiting the activity of tubulin, this compound disrupts the normal function of cancer cells and leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of tumors.
実験室実験の利点と制限
One of the major advantages of using 2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile. One potential direction is the development of new drugs and therapies based on this compound. Another potential direction is the study of its mechanism of action in more detail, which could lead to the development of new drugs that target similar pathways. Additionally, further research could be conducted to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile involves the reaction of 5-(4-methyl-2-nitrophenyl)-2-furoic acid with 1,2-diaminobenzene in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acrylonitrile in the presence of a base to obtain the final product.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c1-13-6-8-16(19(10-13)25(26)27)20-9-7-15(28-20)11-14(12-22)21-23-17-4-2-3-5-18(17)24-21/h2-11H,1H3,(H,23,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIOBSVJPTXNLZ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-methoxy-1-methylethyl)-1-piperidinyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5349302.png)
![N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5349309.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5349310.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5349313.png)
![3-[(dimethylamino)methyl]-1-[(3,4,5-trimethoxyphenyl)acetyl]-3-piperidinol](/img/structure/B5349317.png)
![(4R)-N-ethyl-4-[4-({[(2E)-3-phenyl-2-propenoyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5349340.png)
![7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B5349346.png)
![3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid](/img/structure/B5349351.png)

![5-[(4-{N-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenoxy)methyl]-2-furoic acid](/img/structure/B5349369.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349384.png)

![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5349396.png)
